molecular formula C17H15BrN2O4 B3616623 3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3616623
M. Wt: 391.2 g/mol
InChI Key: YEFCPUGBPUOJNJ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with bromophenyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction.

Major Products

    Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound has shown potential as a pharmacophore for the development of new drugs. Its structure can be modified to enhance biological activity and selectivity towards specific targets, making it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific modifications and intended use of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-fluorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4/c1-21-13-9-15(23-3)14(22-2)8-12(13)17-19-16(20-24-17)10-4-6-11(18)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFCPUGBPUOJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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